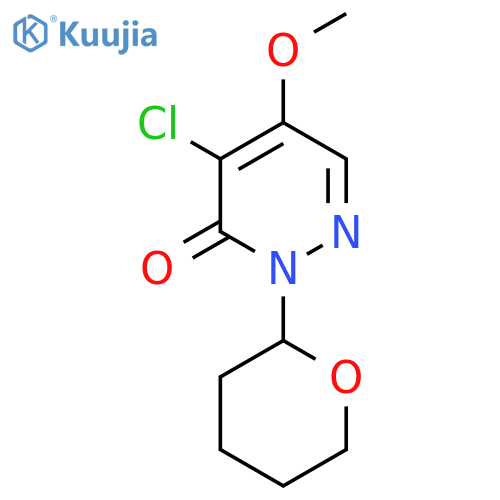Cas no 173206-12-7 (3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)-)

3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- 化学的及び物理的性質
名前と識別子
-
- 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)-
- 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone
- MFCD14706899
- 173206-12-7
- 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one
- SY224322
- GLUSLLVUVQEDNZ-UHFFFAOYSA-N
- AC4710
- AKOS032947420
- SCHEMBL8740243
- 4-chloro-5-methoxy-2-(oxan-2-yl)-2,3-dihydropyridazin-3-one
- 4-Chloro-5-methoxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one
- 4-chloro-5-methoxy-2-(tetrahydro-2H -pyran-2-yl)-3(2H)-pyridazinone
-
- MDL: MFCD14706899
- インチ: 1S/C10H13ClN2O3/c1-15-7-6-12-13(10(14)9(7)11)8-4-2-3-5-16-8/h6,8H,2-5H2,1H3
- InChIKey: GLUSLLVUVQEDNZ-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=NN(C1=O)C1CCCCO1)OC
計算された属性
- せいみつぶんしりょう: 244.06159
- どういたいしつりょう: 244.0614700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- PSA: 51.13
3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y0979538-5g |
4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one |
173206-12-7 | 95% | 5g |
$820 | 2025-02-27 | |
| eNovation Chemicals LLC | D918236-5g |
4-Chloro-5-methoxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one |
173206-12-7 | 95% | 5g |
$825 | 2025-02-25 | |
| eNovation Chemicals LLC | D918236-5g |
4-Chloro-5-methoxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one |
173206-12-7 | 95% | 5g |
$825 | 2024-07-20 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY224322-5g |
4-Chloro-5-methoxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one |
173206-12-7 | ≥95% | 5g |
¥6950.00 | 2024-07-09 | |
| eNovation Chemicals LLC | Y0979538-1g |
4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one |
173206-12-7 | 95% | 1g |
$1070 | 2023-09-03 | |
| eNovation Chemicals LLC | Y0979538-5g |
4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one |
173206-12-7 | 95% | 5g |
$820 | 2024-08-02 | |
| eNovation Chemicals LLC | Y0979538-5g |
4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)pyridazin-3(2H)-one |
173206-12-7 | 95% | 5g |
$820 | 2025-02-25 | |
| eNovation Chemicals LLC | D918236-5g |
4-Chloro-5-methoxy-2-(2-tetrahydropyranyl)pyridazin-3(2H)-one |
173206-12-7 | 95% | 5g |
$825 | 2025-02-24 |
3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- 関連文献
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)-に関する追加情報
Comprehensive Overview of 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- (CAS No. 173206-12-7)
3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- (CAS No. 173206-12-7) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound belongs to the pyridazinone family, known for its diverse biological activities and applications in drug discovery. The presence of a tetrahydro-2H-pyran-2-yl moiety and a 4-chloro-5-methoxy substitution pattern enhances its structural uniqueness, making it a valuable intermediate in synthetic chemistry.
The molecular formula of 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- is C10H13ClN2O3, with a molecular weight of approximately 244.68 g/mol. Its structure features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms. The 4-chloro and 5-methoxy substituents contribute to its electronic and steric properties, influencing its reactivity and potential interactions with biological targets. The tetrahydro-2H-pyran-2-yl group adds lipophilicity, which can be crucial for membrane permeability in drug design.
One of the most discussed applications of 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- is its role as a key intermediate in the synthesis of bioactive molecules. Researchers have explored its utility in developing antimicrobial agents, anti-inflammatory compounds, and central nervous system (CNS) modulators. The compound's ability to act as a scaffold for further functionalization makes it a versatile building block in medicinal chemistry. Recent studies have also highlighted its potential in crop protection, where derivatives of this compound exhibit herbicidal and fungicidal properties.
In the context of current trends, the demand for heterocyclic compounds like 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- has surged due to their relevance in green chemistry and sustainable synthesis. Scientists are increasingly focusing on eco-friendly methods to produce such compounds, minimizing waste and reducing the use of hazardous reagents. This aligns with the global push toward environmentally friendly chemical processes, a topic frequently searched by professionals in the field.
The synthesis of 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- typically involves multi-step reactions, including cyclization and functional group transformations. One common approach starts with the condensation of appropriate precursors to form the pyridazinone ring, followed by chlorination and methoxylation. The introduction of the tetrahydro-2H-pyran-2-yl group is often achieved through protective group strategies, ensuring regioselectivity and yield optimization. Advanced techniques such as microwave-assisted synthesis and catalysis have been employed to enhance efficiency and scalability.
From a market perspective, 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- is primarily supplied by specialized chemical manufacturers catering to the pharmaceutical and agrochemical sectors. Its price and availability can vary based on purity, scale, and regional demand. Companies involved in custom synthesis and contract research often list this compound in their portfolios, highlighting its importance in niche applications. Analysts predict steady growth in its market, driven by ongoing research into novel therapeutics and sustainable agrochemicals.
Safety and handling of 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- require standard laboratory precautions. While it is not classified as a hazardous material under most regulatory frameworks, proper personal protective equipment (PPE) such as gloves and goggles should be used during handling. Storage recommendations typically include keeping the compound in a cool, dry place, away from direct sunlight and incompatible substances. Researchers are advised to consult the material safety data sheet (MSDS) for detailed guidelines.
In conclusion, 3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)- (CAS No. 173206-12-7) represents a fascinating example of how heterocyclic chemistry contributes to advancements in medicine and agriculture. Its structural features and reactivity profile make it a valuable tool for scientists exploring new bioactive molecules. As the chemical industry continues to evolve, compounds like this will remain at the forefront of innovation, addressing challenges in drug development, crop protection, and sustainable synthesis.
173206-12-7 (3(2H)-Pyridazinone, 4-chloro-5-methoxy-2-(tetrahydro-2H-pyran-2-yl)-) 関連製品
- 87976-71-4(Propanoic-1-13C acid,2-oxo-, sodium salt (1:1))
- 1860706-38-2(3-[(1-Benzylpyrrolidin-3-yl)oxy]pyridin-4-amine)
- 2137463-34-2(1,7-Dioxa-4-azaspiro[4.4]nonane-3,4-dicarboxylic acid, 8,8-dimethyl-, 4-(phenylmethyl) ester)
- 1339885-83-4(4-(1h-pyrazol-1-yl)pyrrolidin-3-ol)
- 1270803-91-2(tert-butyl N-2-amino-1-(2-ethylphenyl)ethylcarbamate)
- 1804710-16-4(2-Methyl-4-nitro-6-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 898756-57-5(3,4-Dichloro-2'-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylbenzophenone)
- 922129-80-4(N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide)
- 26049-70-7(Thiazole,2-hydrazinyl-4-(4-nitrophenyl)-)
- 2227696-70-8(rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid)
